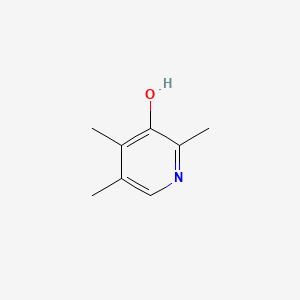

2,4,5-Trimethyl-3-pyridinol

Description

The exact mass of the compound this compound; 97% is 137.084063974 g/mol and the complexity rating of the compound is 116. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trimethylpyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-5-4-9-7(3)8(10)6(5)2/h4,10H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIXVDFZUALXJNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Historical Context and Significance Within Pyridine Chemistry

The exploration of 2,4,5-trimethyl-3-pyridinol is rooted in the broader field of pyridine (B92270) chemistry. Pyridine, a heterocyclic aromatic compound, and its derivatives are fundamental scaffolds in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. researchgate.netarabjchem.org The synthesis of substituted pyridinols, in general, has been a subject of interest for chemists for many decades. Early methods often involved multi-step reactions to introduce various functional groups onto the pyridine ring. ontosight.ai

While a definitive "discovery" paper for this compound is not readily apparent in broad literature searches, its preparation was described in academic literature as early as 1958. This places its origins within a period of burgeoning interest in the synthesis and modification of complex organic molecules. The significance of this compound within pyridine chemistry lies in its structural similarity to pyridoxine (B80251) (Vitamin B6), a feature that has largely dictated its research trajectory. researchgate.netwikipedia.org The presence of methyl and hydroxyl groups on the pyridine ring allows for a variety of chemical modifications, making it a versatile building block for more complex molecules. researchgate.net

Position As a Pyridoxine Derived Scaffold in Medicinal Chemistry

The structural resemblance of 2,4,5-trimethyl-3-pyridinol to pyridoxine (B80251), a vital vitamin, is a critical aspect of its role in medicinal chemistry. researchgate.netwikipedia.org Pyridoxine and its derivatives are considered "biologically privileged" molecules due to their involvement in numerous biochemical reactions essential for cellular function. researchgate.net This has led medicinal chemists to utilize the pyridoxine scaffold as a template for designing novel therapeutic agents. researchgate.netscispace.com

This compound serves as a key example of a pyridoxine-derived scaffold. Researchers have systematically designed and synthesized derivatives of this compound to explore a range of pharmacological activities. nih.govresearchgate.net These efforts are based on the principle of bioisosterism, where a portion of a biologically active molecule is replaced by another with similar physical or chemical properties to enhance or modify its activity. scispace.com In the case of this compound, modifications often focus on introducing various functional groups at different positions on the pyridine (B92270) ring to modulate its biological effects. nih.gov

Overview of Research Trajectories for the Compound

Strategies for the this compound Core Synthesis

The construction of the this compound core is a critical step in the synthesis of its derivatives. Researchers have explored several pathways to achieve this, each with its own advantages and applications.

Pyridoxine-Initiated Synthetic Pathways

A prevalent and effective strategy for synthesizing the this compound core begins with pyridoxine hydrochloride, also known as vitamin B6 hydrochloride. researchgate.netbwise.kr This multi-step sequence involves the reductive removal of the two primary hydroxyl groups of pyridoxine, typically using thionyl chloride and subsequent reduction with zinc in acetic acid, to yield 2,4,5-trimethylpyridin-3-ol. bwise.kr This foundational molecule can then undergo further modifications. For instance, electrophilic aromatic bromination at the C(6)-position using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) furnishes a key intermediate, which is then protected, often with a benzyl (B1604629) group, to prepare for subsequent coupling reactions. bwise.kr This pyridoxine-derived route has been well-established and serves as a common starting point for creating a diverse library of compounds. researchgate.netnih.gov

A notable aspect of this pathway is the manipulation of the hydroxymethyl group at the C(5)-position of the pyridoxine starting material, which allows for the synthesis of various fused heterocyclic pyridinols. researchgate.netmdpi.com

Aryl Bromide-to-Alcohol Conversion Approaches for Substituted Pyridinols

An alternative and general synthetic strategy for producing substituted pyridinols, including 2,4,6-trimethyl-3-pyridinol, involves a low-temperature aryl bromide-to-alcohol conversion as the final step. acs.orgnih.govconsensus.appvu.nlidexlab.comacs.org This method allows for the preparation of various pyridinol derivatives from their corresponding 3-bromopyridine (B30812) precursors. acs.orgnih.govconsensus.appacs.org This approach has been successfully employed to synthesize 2,4-dimethyl-3-pyridinol and 2,4,6-trimethyl-3-pyridinol. acs.orgnih.govconsensus.appacs.org The versatility of this method makes it a valuable tool in the synthesis of novel pyridinol compounds with potential antioxidant properties. acs.orgnih.govconsensus.appacs.org

Biocatalytic and Biotransformation Routes (e.g., Microbial Hydroxylation of Methylpyridines)

Biocatalytic approaches offer an attractive and often more efficient alternative to traditional chemical synthesis for producing hydroxylated pyridines. nih.govresearchgate.netresearchgate.net Whole-cell biotransformation using specific microorganisms has shown promise in the regioselective hydroxylation of pyridine (B92270) derivatives. For example, resting cells of Rhodococcus jostii TMP1 have been utilized for the synthesis of 2,4,6-trimethylpyridin-3-ol from 2,4,6-trimethylpyridine. researchgate.net

Furthermore, Burkholderia sp. MAK1, a bacterium capable of utilizing pyridin-2-ol as a carbon and energy source, has demonstrated a good capacity for converting various methylpyridines into their corresponding N-oxides and pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives. nih.govresearchgate.net This regioselective oxyfunctionalization presents a promising method for the preparation of various pyridin-5-ols. nih.govresearchgate.net While direct microbial synthesis of this compound is an area of ongoing research, these findings highlight the potential of biocatalysis in producing valuable pyridinol intermediates. nih.govresearchgate.netresearchgate.net

Functionalization and Derivatization Approaches at C(6) Position

The C(6) position of the this compound ring is a key site for introducing diverse functionalities, leading to a wide array of derivatives with varied biological activities.

Buchwald-Hartwig Amination Reactions for 6-Amino-2,4,5-trimethylpyridin-3-ols

The Buchwald-Hartwig amination reaction has proven to be a powerful tool for introducing a wide range of amino groups at the C(6)-position of the pyridinol core. researchgate.netbwise.krnih.govkstudy.com This palladium-catalyzed cross-coupling reaction typically utilizes a key intermediate, 3-benzyloxy-6-bromo-2,4,5-trimethylpyridine, and couples it with various amines. researchgate.netnih.gov This method allows for the synthesis of a broad spectrum of 6-amino-2,4,5-trimethylpyridin-3-ols with diverse amino substituents. researchgate.netnih.gov For instance, benzophenone (B1666685) imine can be used as a synthetic equivalent of ammonia (B1221849) in this reaction, which after hydrolysis, yields the free primary amino group. bwise.krtandfonline.com

Table 1: Buchwald-Hartwig Amination for 6-Amino-2,4,5-trimethylpyridin-3-ols

| Reactants | Catalyst System | Product | Reference |

| 3-Benzyloxy-6-bromo-2,4,5-trimethylpyridine, Various Amines | Palladium(0) | 6-Amino-2,4,5-trimethylpyridin-3-ol Derivatives | researchgate.netnih.gov |

| TBDPS-protected 6-bromo-2,4,5-trimethylpyridin-3-ol, Benzophenone Imine | Palladium Catalyst | TBDPS-protected 6-amino-2,4,5-trimethylpyridin-3-ol | bwise.kr |

Synthesis of Amido, Ureido, Thioureido, and Carbamato Derivatives

The primary amino group at the C(6) position of this compound serves as a versatile synthetic handle for further derivatization. researchgate.net This allows for the generation of a diverse collection of compounds, including amido, ureido, thioureido, and carbamato derivatives. researchgate.netnih.govnih.govsemanticscholar.orgresearchgate.net

The synthesis of amido derivatives can be achieved through standard amide coupling reactions. researchgate.net For ureido and thioureido analogues, the amino group is reacted with the corresponding isocyanates or isothiocyanates. nih.govresearchgate.net For example, the synthesis of ureido compounds can be achieved through the nucleophilic addition of the nitrogen atom of the amino group to the carbon atom of an isocyanate group. nih.gov Similarly, carbamato derivatives can be prepared from the amino precursor. nih.govnih.govsemanticscholar.org These derivatization strategies have been instrumental in creating libraries of compounds for screening for various biological activities. researchgate.netnih.govnih.govsemanticscholar.orgresearchgate.net

Table 2: C(6) Functionalization of this compound

| Derivative Type | Synthetic Approach | Starting Material | Reference |

| Amido | Amide Coupling | 6-Amino-2,4,5-trimethylpyridin-3-ol | researchgate.net |

| Ureido | Reaction with Isocyanates | 6-Amino-2,4,5-trimethylpyridin-3-ol | nih.govresearchgate.net |

| Thioureido | Reaction with Isothiocyanates | 6-Amino-2,4,5-trimethylpyridin-3-ol | researchgate.net |

| Carbamato | Derivatization of Amino Group | 6-Amino-2,4,5-trimethylpyridin-3-ol | nih.govnih.govsemanticscholar.org |

Construction of Heteroatom-Containing Bicyclic Pyridinols

The synthesis of bicyclic pyridinols that incorporate additional heteroatoms represents a significant area of research, aiming to create more rigid and structurally diverse molecules. A notable strategy involves the use of pyridoxine as a starting material to construct dimethylpyridinols fused with five-membered heteroaromatic rings such as aminooxazoles, aminoimidazoles, and aminopyrroles. nih.gov This approach utilizes a divergent synthetic pathway where the hydroxymethyl group at the C(5)-position of pyridoxine is chemically manipulated to install various functionalities, including nitrile, amide, and amino groups, which then serve as precursors for the fused heterocyclic rings. nih.gov

For instance, the synthesis of oxazole- and imidazole-fused pyridinols has been achieved with efficiency and practicality. nih.gov However, the pyrrole-fused analogues have demonstrated instability under the applied synthetic conditions. nih.gov The synthetic route to an aminoimidazolopyridinol derivative commences with the preparation of a diamine compound. An attempted route involving phthalimidation and a subsequent Hofmann rearrangement on a primary amide intermediate proved challenging. nih.gov An alternative pathway explored the generation of a reactive isocyanate intermediate via a Hofmann rearrangement, which was anticipated to cyclize and form the desired five-membered cyclic urea. nih.gov

Another key strategy in the construction of bicyclic pyridinols is the use of an intramolecular Friedel-Crafts reaction, which has been successfully employed in a six-step synthesis to yield a novel bicyclic pyridinol. clockss.org

Molecular Hybridization Strategies (e.g., Fusion with Sorafenib Skeleton)

Molecular hybridization is a powerful strategy to design new chemical entities with enhanced or novel biological activities by combining the structural features of two or more known active compounds. A prominent example is the fusion of the 2,4,5-trimethylpyridin-3-ol skeleton with sorafenib, a multikinase inhibitor used in cancer therapy. researchgate.net The rationale behind this hybridization is to develop new compounds that may overcome some of the limitations of sorafenib, such as low response rates and toxic side effects. mdpi.com

In a specific study, a series of 24 hybrid compounds were designed and synthesized by linking 6-amino-2,4,5-trimethylpyridin-3-ol with the sorafenib structure. researchgate.netmdpi.com From this library of hybrids, one compound, designated as compound 6, was identified as having a particularly promising profile. researchgate.netmdpi.com This compound exhibited inhibitory activity against four different Raf kinases, comparable to that of sorafenib. researchgate.net While its anti-proliferative activity in hepatocellular carcinoma cell lines (HepG2, Hep3B, and Huh7) was slightly lower than sorafenib's, it showed significantly lower cytotoxicity in normal epithelial cell lines (H6c7 and CCD841). researchgate.netmdpi.com Furthermore, similar to sorafenib, compound 6 was found to inhibit the spheroid forming ability of Hep3B cells in vitro and tumor growth in a xenograft tumor model. mdpi.com

It is noteworthy that while sorafenib shows significant inhibitory activity against VEGFR-2 tyrosine kinase, the hybrid compounds 4 and 6 displayed considerably less activity in this regard. researchgate.net

Table 1: Activity of Selected Sorafenib-Pyridinol Hybrids

| Compound | Target Kinase | Anti-proliferative Activity (vs. Sorafenib) | Cytotoxicity in Normal Cells (vs. Sorafenib) |

| Compound 6 | Raf Kinases | Slightly Lower | Much Lower |

| Compound 4 | VEGFR-2 | ~32% inhibition at 1 µM | Not specified |

| Compound 6 | VEGFR-2 | ~ -6% inhibition at 1 µM | Not specified |

Novel Reagents and Reaction Mechanisms in Chemical Synthesis

The synthesis of this compound and related compounds often involves the use of novel reagents and the application of sophisticated reaction mechanisms to achieve high selectivity and efficiency.

Application of Radical-Based Reducing Agents (e.g., Tris(trimethylsilyl)silane)

Tris(trimethylsilyl)silane, (TMS)₃SiH, has emerged as a versatile radical-based reducing agent in organic synthesis. researchgate.net Its mechanism involves a radical chain process where the (TMS)₃Si• radical is initially generated through an initiation step. researchgate.net This radical then participates in the propagation steps to remove a functional group from the organic substrate. researchgate.net (TMS)₃SiH is known for its ability to mediate radical reactions under mild conditions, often with excellent yields and high chemo-, regio-, and stereoselectivity. researchgate.net

While direct applications of (TMS)₃SiH in the synthesis of this compound are not extensively documented in the provided context, its utility in the reduction of various functional groups makes it a relevant tool for the synthesis of complex organic molecules, including heterocyclic compounds. researchgate.net For example, it can be used for the decarbonylation and reductive decarboxylation of acyl derivatives. researchgate.net It is also noteworthy that (TMS)₃SiH is insoluble and stable in water, even at elevated temperatures, allowing for its use in aqueous environments.

Intramolecular Cyclization and Diels-Alder Reaction Strategies for Related Pyridinols

Intramolecular reactions are highly effective in constructing cyclic systems with a high degree of stereochemical control. In the synthesis of a novel bicyclic pyridinol, a key step involved a thermolytic intramolecular inverse-demand Diels-Alder reaction between a pyrimidine (B1678525) ring and an alkyne. clockss.org This advanced strategy, part of an 11-step sequence, highlights the power of pericyclic reactions in building complex heterocyclic frameworks. clockss.org

Intramolecular cyclization is another powerful tool. For instance, in the synthesis of a pyrrole-fused pyridinol, the proposed mechanism involves the intramolecular cyclization of an intermediate to form a 1,3-dihydro-2H-pyrrole-2-imine, which then tautomerizes to the corresponding 2-aminopyrrole. nih.gov

Chemoselective Ring-Opening Reactions for Pyridinol Formation

The formation of pyridinol and related pyridone structures can also be achieved through chemoselective ring-opening reactions of other heterocyclic systems. While direct examples for the synthesis of this compound via this method are not detailed, analogous strategies for related compounds provide valuable insights.

One such strategy is the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This has been applied in the synthesis of polycyclic pyridones starting from 5-acyl-4-pyrone-2-carboxylates. mdpi.com The reaction with 2,2-dimethoxyethylamine leads to a ring-opening of the pyrone, followed by cyclization to form pyridone derivatives. mdpi.com These can then be further transformed into polycyclic systems.

Another approach involves the synthesis of nitrogen heterocycles through the ring opening of pyridinium (B92312) salts, which serves as a versatile method for creating various heterocyclic structures. nih.gov Additionally, domino reactions involving the ring-opening of N-tosyl aziridines with 2-halophenols or pyridinols under phase-transfer catalysis can lead to the formation of fused oxazepinones. researchgate.net These examples showcase the potential of ring-opening strategies in the synthesis of complex heterocyclic molecules that are structurally related to pyridinols.

Table of Chemical Compounds

| Chemical Name |

| This compound |

| 6-Amino-2,4,5-trimethylpyridin-3-ol |

| Sorafenib |

| Pyridoxine |

| Tris(trimethylsilyl)silane |

| N-tosyl aziridine |

| 2-halophenol |

| 5-acyl-4-pyrone-2-carboxylate |

| 2,2-dimethoxyethylamine |

Design and Characterization of Advanced Derivatives and Analogs

Classification of Derivatives Based on Structural Modifications

The exploration of chemical space around the 2,4,5-trimethyl-3-pyridinol core has led to the creation of a wide array of analogs. These can be broadly classified based on the nature of their structural alterations, ranging from modifications of the core pyridinol ring to the fusion of additional ring systems.

Derivatives of the basic pyridinol structure have been developed to enhance specific properties, such as antioxidant activity. Bicyclic pyridinol antioxidants, for instance, have been reported to be more effective in suppressing the autoxidation of methyl linoleate than α-tocopherol nih.gov. However, complex synthetic routes for some of these novel lipophilic analogs, which might conjugate a pyridinol core with a phytyl side chain, have hindered their development nih.gov. To address this, simplified bicyclic pyridinol analogues have been designed. These simplified versions retain biological activity and demonstrate protective effects under induced oxidative stress, potentially preserving mitochondrial function nih.gov.

The pyridine (B92270) skeleton's flexibility allows for the creation of extensive compound libraries with varied functional groups nih.gov. The fusion of the pyridine ring with other heterocycles is a common strategy to create bicyclic and polycyclic systems. Methodologies like the aza-Diels-Alder reaction are employed to synthesize fused systems such as benzo[b]pyridines (quinolines) and pyrazolo-pyridines in a single step nih.gov.

A significant class of derivatives includes aminopyridinol and aminopyrimidinol scaffolds, which have been investigated as highly selective inhibitors of specific protein kinases. A novel series of derivatives based on 6-amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) have been designed and synthesized as potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) researchgate.net. These scaffolds are often developed from common aminopyridine or aminopyrimidine backbones found in previously reported kinase inhibitors researchgate.net. The design of these molecules targets unique amino acid residues within the kinase domain of FGFR4 to achieve selectivity over other FGFR family members researchgate.net. For example, the presence of a cysteine residue (Cys552) in FGFR4, which is a tyrosine in FGFR1, FGFR2, and FGFR3, allows for the design of covalent inhibitors that selectively target FGFR4 researchgate.net.

Synthetic Innovations for Generating Diverse Compound Libraries

The generation of diverse libraries of pyridinol and its analogs for screening and optimization relies on innovative and efficient synthetic methodologies. The pyridine scaffold is a key component in numerous drugs, which has spurred the development of novel synthetic methods nih.gov.

Key strategies for synthesizing pyridine derivatives include:

Multicomponent Reactions (MCRs): These reactions, such as the Hantzsch pyridine synthesis, allow for the combination of multiple starting materials in a single step to create complex pyridine structures rsc.org. This approach is highly efficient for generating a large number of diverse compounds.

Condensation Reactions: The classical [5+1] condensation of 1,5-dicarbonyls with ammonia (B1221849) is a fundamental method for forming the pyridine ring rsc.org.

Cyclization Strategies: Inverse electron demand aza-Diels–Alder reactions and cobalt-mediated [2+2+2] cyclizations are powerful methods for constructing the pyridine core and fused-ring systems rsc.org.

Fragment-Based Buildup: A "build-up fragment strategy" has been successfully used to identify novel FGFR4 inhibitors. This approach involves sequentially adding chemical fragments to a common warhead unit that binds to the target, allowing for the systematic exploration of the binding pocket and the discovery of potent inhibitors nih.gov.

Process Optimization: Researchers have developed highly efficient manufacturing processes for pyridine compounds by incorporating dehydrating agents to prevent unwanted side reactions, leading to a significant improvement in the yield of the final products. This has been applied to streamline production from a multi-step batch process to a single continuous step using flow reactors vcu.edu.

These synthetic innovations provide the necessary tools to build extensive libraries of this compound derivatives for biological evaluation.

Assessment of Selectivity Profiles for Biological Targets (e.g., FGFR4 versus FGFR1-3)

A critical aspect of characterizing advanced derivatives of this compound is assessing their selectivity for their intended biological targets. This is particularly important for kinase inhibitors, where off-target activity can lead to undesirable effects. The FGFR family of kinases (FGFR1-4) shares a high degree of sequence homology, making the development of selective inhibitors challenging researchgate.net. However, pan-FGFR inhibitors have been associated with toxicities due to their activity against FGFR1-3, creating a strong need for FGFR4-selective inhibitors for treating conditions like hepatocellular carcinoma (HCC) researchgate.net.

Derivatives of aminotrimethylpyridinol and aminodimethylpyrimidinol have been specifically designed to be selective FGFR4 inhibitors researchgate.net. The selectivity is achieved by exploiting subtle differences in the ATP-binding pockets of the FGFR isoforms. One such derivative, designated compound 6O, demonstrated significant FGFR4 inhibitory activity while having much lower activity against FGFR1, 2, and 3 researchgate.net. Compared to the reference compound BLU9931, compound 6O showed an eight times higher selectivity for FGFR4 researchgate.net. Similarly, a series of 2-aminopyrimidine derivatives were developed as highly selective FGFR4 inhibitors, with one compound potently inhibiting FGFR4's enzymatic activity while completely sparing FGFR1/2/3 nih.govresearchgate.net.

The selectivity profiles of these compounds are determined using in vitro kinase assays, which measure the concentration of the compound required to inhibit 50% of the kinase activity (IC₅₀). A higher IC₅₀ value indicates lower potency. The ratio of IC₅₀ values for different kinases provides a quantitative measure of selectivity.

Table 1: Inhibitory Activity (IC₅₀) and Selectivity of a Representative Aminopyrimidinol Derivative (Compound 6O) Against FGFR Isoforms.

| Compound | FGFR1 (nM) | FGFR2 (nM) | FGFR3 (nM) | FGFR4 (nM) | Selectivity Ratio (FGFR1-3 vs FGFR4) |

|---|---|---|---|---|---|

| 6O | >10000 | >10000 | >10000 | 11.2 | >893 |

| BLU9931 (Reference) | 2700 | 2500 | 1200 | 11.0 | 109-245 |

Data sourced from a study on aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives as selective FGFR4 inhibitors researchgate.net. The selectivity ratio is calculated as the IC₅₀ for FGFR1, 2, or 3 divided by the IC₅₀ for FGFR4.

This detailed assessment of selectivity is crucial for advancing the most promising candidates into further stages of drug development.

Preclinical Model Systems and Methodologies for Activity Assessment

In Vitro Cellular and Biochemical Assays

In vitro studies provide the foundational data regarding the bioactivity of 2,4,5-Trimethyl-3-pyridinol derivatives. These assays are crucial for determining effects on cell health, specific molecular targets, and fundamental biochemical processes.

The anti-proliferative activity of aminopyridinol derivatives, including those based on the this compound scaffold, has been evaluated against human hepatocellular carcinoma (HCC) cell lines. Cell lines such as Hep3B and Huh7 are commonly used in this context due to their relevance in liver cancer research.

Methodologies for assessing cell proliferation include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability. Another common method is the clonogenic assay, which assesses the ability of a single cell to grow into a colony, providing insight into long-term cell survival and reproductive integrity.

In one study, a series of 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives were synthesized and evaluated for their anti-cancer activity. A notable derivative, designated as compound 6O, demonstrated strong anti-proliferative effects against the Hep3B cell line, which is known to be sensitive to fibroblast growth factor receptor 4 (FGFR4) inhibitors.

Table 1: Anti-proliferative Activity of a this compound Derivative

| Compound | Cell Line | Activity Noted | Reference |

|---|---|---|---|

| Compound 6O (aminodimethylpyrimidinol derivative) | Hep3B (Hepatocellular Carcinoma) | Strong anti-proliferative activity observed |

The attachment and infiltration of leukocytes into epithelial tissues is a critical step in inflammatory processes. Assays that measure the inhibition of cell adhesion are therefore valuable for identifying potential anti-inflammatory agents. Derivatives of 6-amino-2,4,5-trimethylpyridin-3-ol have been investigated for their ability to block the adhesion of monocytes to colon epithelial cells, a process often induced by pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).

Research has shown that many analogues based on this pyridinol scaffold exhibit significant inhibitory activity. For instance, several compounds showed greater than 80% inhibition of TNF-α-induced monocyte adhesion at a concentration of 1µM. One particularly potent analogue, compound 8m, demonstrated an IC50 value orders of magnitude lower than the established anti-inflammatory agent 5-aminosalicylic acid (5-ASA).

Table 2: Inhibition of TNF-α-Induced Monocyte Adhesion

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| Compound 8m (6-amino-2,4,5-trimethylpyridin-3-ol derivative) | Monocyte adhesion to colon epithelial cells | 0.19 µM | |

| 5-Aminosalicylic acid (5-ASA) (Positive Control) | Monocyte adhesion to colon epithelial cells | 18.1 mM |

To identify direct molecular targets, cell-free kinase activity assays are employed. These assays measure the ability of a compound to directly inhibit the enzymatic activity of a specific kinase in a purified system, independent of cellular uptake or metabolism. This approach is critical for confirming mechanism of action and assessing selectivity.

Derivatives of aminotrimethylpyridinol have been specifically designed and synthesized as inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in hepatocellular carcinoma. In these assays, the inhibitory activity of a compound is measured against a panel of kinases to determine both potency and selectivity. One such derivative, compound 6O, was found to be a selective FGFR4 kinase inhibitor, showing substantially more activity against FGFR4 than against related kinases FGFR1, FGFR2, and FGFR3.

Table 3: Selective Kinase Inhibition Profile

| Compound | Kinase Target | % Inhibition (at 1 µM) | Selectivity Note | Reference |

|---|---|---|---|---|

| Compound 6O (aminodimethylpyrimidinol derivative) | FGFR4 | Data available in source | Demonstrated selective inhibitory activity against FGFR4 over FGFR1-3. | |

| FGFR1 | Data available in source | |||

| FGFR2 | Data available in source | |||

| FGFR3 | Data available in source |

The antioxidant potential of compounds is frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. This method relies on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The DPPH radical has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm. When it is reduced by an antioxidant, the solution turns yellow, resulting in a decrease in absorbance. This color change is measured spectrophotometrically, and the percentage of radical scavenging activity is calculated. The results are often expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. While pyridinol compounds are studied for their antioxidant properties, specific DPPH assay data for this compound was not available in the reviewed literature.

Cell cycle analysis is a fundamental method used to determine how a compound affects cell proliferation. The progression of cells through the distinct phases of the cell cycle (G0/G1, S, and G2/M) is tightly regulated, and disruption of this process can lead to growth arrest or cell death. Flow cytometry is the standard technique for this analysis. Cells are typically stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), which binds stoichiometrically to DNA. The fluorescence intensity of each cell is therefore proportional to its DNA content, allowing for the quantification of the cell population in each phase.

Studies on related compounds show that the pyridine (B92270) and pyridinol scaffolds can induce cell cycle deregulation. For example, a diselenide-derivative of 3-pyridinol was reported to induce a G1 phase arrest in A549 lung cancer cells. Other pyridine derivatives have been shown to cause cell cycle arrest in the G0/G1, S, or G2/M phases in various cancer cell lines, demonstrating the potential of this chemical class to interfere with cell division.

In Vivo Preclinical Models

Following promising in vitro results, the activity of this compound derivatives is assessed in in vivo preclinical models. These models, typically in animals, provide crucial information on a compound's efficacy in a complex biological system.

One relevant model is the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats, which mimics inflammatory bowel disease. In this model, a derivative of 6-amino-2,4,5-trimethylpyridin-3-ol (compound 8m) was shown to significantly ameliorate colon inflammation when administered orally. Efficacy was demonstrated by a marked suppression of myeloperoxidase (MPO), a biomarker for inflammation, and the near-complete recovery of colon and body weights in a dose-dependent manner. The efficacy of this compound was reported to be substantially greater than that of sulfasalazine, a standard treatment.

In the context of oncology, the chick chorioallantoic membrane (CAM) model is used to assess anti-tumor and anti-angiogenic activity in vivo. A derivative of aminotrimethylpyridinol (compound 6O) was evaluated for its anti-tumor activity against a Hep3B xenograft on the CAM. The study found that its efficacy in inhibiting tumor growth was comparable to that of the known FGFR4 inhibitor, BLU9931.

Chick Chorioallantoic Membrane (CAM) Assay for Angiogenesis and Tumor Growth

A thorough review of available scientific literature did not yield specific studies investigating the activity of this compound using the Chick Chorioallantoic Membrane (CAM) assay. This in vivo model, which utilizes the highly vascularized membrane of a chick embryo, is a well-established method for assessing both angiogenesis and tumor growth. researchgate.net While the CAM assay serves as a crucial bridge between in vitro cell studies and in vivo animal experimentation, its application to evaluate the direct effects of this compound on blood vessel formation or tumor development has not been documented in the reviewed preclinical research.

Inflammatory Bowel Disease (IBD) Models (e.g., TNBS-Induced Rat Colitis)

The therapeutic potential of this compound derivatives has been extensively evaluated in preclinical models of Inflammatory Bowel Disease (IBD), particularly the 2,4,6-trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats. This model mimics key aspects of Crohn's disease in humans. nih.gov Research has focused on derivatives of 2,4,5-trimethylpyridin-3-ol, which have demonstrated significant anti-inflammatory effects and efficacy in ameliorating colitis. tandfonline.comnih.gov

In these studies, oral administration of various 6-substituted-2,4,5-trimethylpyridin-3-ol analogues dramatically ameliorated the clinical features of TNBS-induced colon inflammation. nih.gov The assessment of efficacy was based on several macroscopic and biochemical markers.

Macroscopic and Biochemical Findings:

Rats treated with TNBS typically show signs of severe colitis, including weight loss and an increase in colon weight due to edema and inflammation. Treatment with derivatives of this compound led to a significant recovery in both body weight and colon weight, indicating a reduction in inflammation. nih.govtandfonline.com

Myeloperoxidase (MPO) activity, a biochemical marker for neutrophil infiltration into inflamed tissue, is significantly elevated in the colonic tissue of TNBS-treated rats. Administration of this compound derivatives resulted in a marked decrease in MPO activity, demonstrating a reduction in the inflammatory cell infiltrate. nih.govtandfonline.com The effects of certain derivatives were found to be much stronger than those of sulfasalazine, a standard IBD medication. nih.gov

| Parameter | TNBS Control Group | Treatment Group (Derivative) | Outcome | Reference |

|---|---|---|---|---|

| Body Weight Change | Significant Loss | Significant Recovery | Amelioration of disease-induced weight loss | nih.govtandfonline.com |

| Colon Weight / Length Ratio | Significantly Increased | Significantly Reduced | Reduction in colonic edema and inflammation | nih.govtandfonline.com |

| Myeloperoxidase (MPO) Activity | Significantly Increased | Significantly Decreased | Inhibition of neutrophil infiltration | nih.govtandfonline.com |

Modulation of Inflammatory Mediators:

The mechanism behind the anti-colitis activity of these compounds involves the modulation of key inflammatory molecules. Research showed that treatment suppressed the colonic expression of Intercellular Adhesion Molecule-1 (ICAM-1) and Monocyte Chemoattractant Protein-1 (MCP-1), which are crucial for the recruitment of inflammatory cells. nih.gov

Furthermore, the derivatives of this compound significantly altered the cytokine profile in the inflamed colon. They suppressed the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govsemanticscholar.org Concurrently, the treatment led to an increase in the level of the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov This shift in the cytokine balance is a key indicator of the resolution of inflammation.

| Cytokine | Function | Effect of TNBS | Effect of Treatment | Reference |

|---|---|---|---|---|

| TNF-α | Pro-inflammatory | Increased Expression | Suppressed Expression | nih.govsemanticscholar.org |

| IL-1β | Pro-inflammatory | Increased Expression | Suppressed Expression | nih.govsemanticscholar.org |

| IL-6 | Pro-inflammatory | Increased Expression | Suppressed Expression | nih.gov |

| IL-10 | Anti-inflammatory | Decreased Expression | Increased Expression | nih.gov |

Experimental Autoimmune Encephalomyelitis (EAE) Models

While direct studies on this compound in Experimental Autoimmune Encephalomyelitis (EAE) models are not available in the reviewed literature, research on structurally related aminopyridinol derivatives provides significant insights into potential therapeutic applications. EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell-mediated autoimmune inflammation against the central nervous system. nih.gov

A study on a 6-aminopyridin-3-ol derivative, NTG-A-009, demonstrated a potent immunomodulatory effect in an EAE model. nih.gov The primary mechanism identified was the inhibition of the differentiation of pro-inflammatory T helper cells, specifically Th1 and Th17 cells, which are key drivers of EAE pathogenesis. nih.gov

Research Findings:

In vitro, the aminopyridinol derivative was shown to inhibit the differentiation of naïve CD4+ T cells into IFN-γ-secreting Th1 cells and IL-17-secreting Th17 cells. nih.gov This effect occurred without impacting the viability or proliferation of the T cells, suggesting a specific action on the differentiation pathways. nih.gov

In the in vivo EAE model, treatment with the compound led to a significant amelioration of the disease. nih.gov This was evidenced by a reduction in the clinical signs of EAE and a decrease in the infiltration of inflammatory cells into the central nervous system. The therapeutic effect was directly linked to the inhibition of Th1 and Th17 cell differentiation within the treated animals. nih.gov

| Model System | Parameter Assessed | Key Finding | Reference |

|---|---|---|---|

| In Vitro T Cell Culture | Th1 Cell Differentiation | Inhibited | nih.gov |

| In Vitro T Cell Culture | Th17 Cell Differentiation | Inhibited | nih.gov |

| In Vivo EAE Model | Clinical Disease Score | Ameliorated | nih.gov |

| In Vivo EAE Model | CNS Inflammatory Infiltration | Reduced | nih.gov |

These findings suggest that compounds based on the pyridin-3-ol scaffold, such as this compound, may possess therapeutic potential for autoimmune diseases like multiple sclerosis by modulating pathogenic T cell responses.

Future Perspectives and Unexplored Research Avenues

Development of Novel and More Efficient Synthetic Routes

The advancement of therapeutic applications for 2,4,5-trimethyl-3-pyridinol and its derivatives is contingent upon the availability of efficient and scalable synthetic methodologies. While classical methods for pyridine (B92270) synthesis, such as the Hantzsch synthesis, exist, they often face limitations like harsh reaction conditions and limited functional group tolerance. nih.govnih.govillinois.edu Future research should focus on developing more sophisticated and sustainable synthetic strategies.

Modern synthetic organic chemistry offers a toolkit of innovative approaches that could be applied to the synthesis of this compound. These include:

Catalytic Approaches : The use of transition metal catalysts, such as palladium, copper, or nickel, can facilitate highly selective C-C and C-N bond formations under milder conditions, improving yield and regioselectivity. ijarsct.co.in A modular method employing a copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates has been shown to be effective for preparing highly substituted pyridines. nih.gov

Green Chemistry Approaches : To align with principles of sustainability, future synthetic routes should aim to be environmentally benign. ijarsct.co.inrasayanjournal.co.in This can be achieved through microwave-assisted synthesis, which often leads to faster reaction times and higher purity products, or the use of eco-friendly solvents and catalysts. ijarsct.co.innih.govnih.gov Mechanochemical synthesis using ball-milling presents a solvent-free and catalyst-free option for creating related heterocyclic structures. rsc.org

Multicomponent Reactions (MCRs) : MCRs, where three or more reactants combine in a single pot to form a product, offer high atom economy and synthetic efficiency. rasayanjournal.co.innih.gov Developing an MCR strategy for this compound would significantly streamline its production.

Flow Chemistry : Continuous flow synthesis can offer advantages in terms of safety, scalability, and process control compared to traditional batch synthesis. Exploring flow-based routes could enable more efficient and reproducible manufacturing of this compound.

| Methodology | Description | Potential Advantages | Reference |

|---|---|---|---|

| Catalytic Approaches | Use of transition metals (e.g., Pd, Cu, Ni) to promote selective bond formation. | Mild reaction conditions, high selectivity and yield. | nih.govijarsct.co.in |

| Green Chemistry | Microwave-assisted synthesis, use of eco-friendly solvents, mechanosynthesis. | Reduced waste, shorter reaction times, improved safety. | ijarsct.co.inrasayanjournal.co.innih.govnih.govrsc.org |

| Multicomponent Reactions | One-pot reactions involving three or more starting materials. | High atom economy, synthetic efficiency, reduced purification steps. | rasayanjournal.co.innih.gov |

| Ring Remodeling | Cleavage and rearrangement of existing heterocyclic skeletons like indoles to form pyridines. | Access to diverse functional groups and complex substitution patterns. | nih.gov |

Identification and Validation of New Molecular Targets

Identifying the specific protein targets of this compound is a crucial step in understanding its mechanism of action and unlocking its full therapeutic potential. nih.gov While related pyridinol antioxidants have shown potential in the context of mitochondrial and neurodegenerative diseases, the precise molecular interactome of this compound is unknown. elsevierpure.comnih.gov A combination of computational and experimental strategies will be essential for this endeavor.

In Silico Target Prediction : Computational "target fishing" or "reverse docking" methods can screen the structure of this compound against databases of known protein structures to predict potential binding partners. mdpi.comunipi.it Ligand-based approaches compare the compound to molecules with known targets, while structure-based methods dock the compound into the binding sites of various proteins to calculate binding affinity. mdpi.comnih.govnih.gov These methods can rapidly generate hypotheses and narrow down the list of potential targets for experimental validation. nih.gov

Experimental Target Identification : Several innovative experimental techniques can be employed to identify direct protein targets from the proteome:

Affinity Chromatography : This classic method involves immobilizing a derivative of the compound on a solid support to "pull down" its binding partners from cell lysates. nih.gov

Activity-Based Protein Profiling (ABPP) : This technique uses reactive chemical probes to covalently label the active sites of specific enzyme families, allowing for the identification of targets based on changes in enzyme activity. nih.gov

Drug Affinity Responsive Target Stability (DARTS) : DARTS exploits the principle that when a small molecule binds to a protein, it can stabilize the protein's structure and make it more resistant to proteolysis. This change in stability can be detected to identify the target protein without chemically modifying the compound. nih.gov

Validation of putative targets identified through these screening methods is a critical subsequent step, often involving techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA) to confirm direct binding and functional assays to demonstrate a biological effect.

Exploration of Additional Biological Activities and Therapeutic Applications

The structural motif of pyridine is a cornerstone in medicinal chemistry, found in a vast number of bioactive compounds and pharmaceuticals. nih.govresearchgate.net While analogues of this compound have demonstrated promise as cytoprotective antioxidants with potential utility in treating neurodegenerative and mitochondrial disorders, the full spectrum of its biological activity remains to be explored. nih.gov

Future research should involve broad-based pharmacological screening to uncover novel therapeutic applications. Potential areas for investigation include:

Neuroprotective Effects : Given the antioxidant properties of related pyridinols and the neuroprotective effects observed in other pyridine derivatives, a thorough investigation into the potential of this compound in models of neurodegenerative diseases like Parkinson's and Alzheimer's is warranted. nih.govnih.govnih.gov Some pyridine-containing ligands are being studied for their ability to scavenge reactive oxygen species (ROS) implicated in Alzheimer's disease. digitellinc.com

Anti-inflammatory Activity : Many heterocyclic compounds, including pyridine derivatives, exhibit anti-inflammatory properties. Screening this compound in cellular and animal models of inflammation could reveal a new therapeutic avenue. researchgate.net

Antimicrobial Activity : The pyridine scaffold is present in numerous antibacterial and antifungal agents. derpharmachemica.comnih.govmdpi.com Testing the compound against a panel of pathogenic bacteria and fungi could identify potential anti-infective properties.

Anticancer Activity : Substituted pyridines have been investigated as inhibitors of various targets in oncology, such as lysine-specific demethylase 1 (LSD1). nih.gov Screening against cancer cell lines and relevant molecular targets could uncover potential as an anticancer agent.

| Therapeutic Area | Rationale based on Related Compounds | Reference |

|---|---|---|

| Neurodegenerative Diseases | Pyridinol analogues show cytoprotective and antioxidant effects; other pyridine derivatives are neuroprotective. | nih.govnih.govnih.gov |

| Inflammation | Pyrazoline derivatives with pyridine scaffolds show anti-inflammatory activity in silico and in vivo. | researchgate.net |

| Infectious Diseases | Pyridine derivatives and pyrazolo[1,5-a]pyrimidines have demonstrated antibacterial and antifungal activity. | derpharmachemica.commdpi.com |

| Oncology | Substituted pyridines have been developed as inhibitors of cancer targets like LSD1. | nih.gov |

Advanced Computational Design and Optimization of Novel Derivatives

Once initial biological activities and molecular targets are identified, computational chemistry can be a powerful tool to guide the design and optimization of novel derivatives with improved properties. nih.govnih.govmdpi.com This in silico approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) : 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be performed on a series of this compound analogues. nih.govnih.gov These models generate statistical correlations between the three-dimensional properties (steric, electrostatic, etc.) of molecules and their biological activity, providing a roadmap for designing more potent compounds. nih.govmdpi.com

Molecular Docking : If a protein target is identified, molecular docking simulations can predict the binding mode and affinity of novel derivatives within the target's active site. nih.govmdpi.comresearchgate.net This allows medicinal chemists to rationally design modifications that enhance key interactions (e.g., hydrogen bonds, hydrophobic contacts) to improve potency and selectivity. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations : MD simulations can provide a more dynamic picture of how a ligand interacts with its target protein over time. nih.gov These simulations help to assess the stability of the predicted binding pose and can reveal the importance of specific water molecules or conformational changes in the protein that are crucial for binding. nih.gov

By integrating these computational techniques, researchers can design focused libraries of new this compound derivatives. These derivatives can be optimized for multiple parameters simultaneously, including potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, ultimately leading to the development of superior therapeutic candidates. nih.govmdpi.com

Q & A

Q. What are the common synthetic routes for 2,4,5-Trimethyl-3-pyridinol, and what analytical techniques are used for its characterization?

- Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. Methylation agents such as methyl iodide or dimethyl sulfate are often employed to introduce methyl groups at specific positions on the pyridine ring. Reaction optimization (e.g., temperature control at 60–80°C and inert atmospheres) is critical to avoid side products like over-methylated derivatives .

- Analytical Techniques:

- Nuclear Magnetic Resonance (NMR): 1H NMR (δ 2.1–2.5 ppm for methyl groups) and 13C NMR (δ 20–25 ppm for methyl carbons) confirm regioselectivity and purity .

- Infrared Spectroscopy (IR): Peaks near 2850–2960 cm⁻¹ (C-H stretching in methyl groups) and 1580–1600 cm⁻¹ (aromatic C=C/C=N) validate structural features .

- Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 137 for [M+H]+) and fragmentation patterns verify molecular weight and substituent arrangement .

Q. How can researchers ensure the purity of this compound post-synthesis?

- Methodological Answer: Purification methods include:

- Recrystallization: Use polar solvents (e.g., ethanol/water mixtures) to isolate high-purity crystals.

- Column Chromatography: Silica gel with ethyl acetate/hexane gradients (3:7 ratio) separates by-products .

- Analytical Validation:

- High-Performance Liquid Chromatography (HPLC): Retention time consistency (e.g., 8.2 min at 254 nm) ensures purity ≥95% .

- Thin-Layer Chromatography (TLC): Single spot confirmation under UV light (Rf = 0.45 in ethyl acetate) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported spectroscopic data for this compound across studies?

- Methodological Answer: Contradictions in NMR or IR data may arise from solvent effects (e.g., DMSO vs. CDCl3), concentration differences, or impurities. Strategies include:

- Standardized Protocols: Use deuterated solvents (e.g., CDCl3) and consistent sample concentrations (e.g., 10 mg/mL) .

- Systematic Review: Apply heterogeneity metrics (e.g., I² statistic) to quantify variability across studies and identify outliers .

- Experimental Replication: Reproduce conditions from conflicting studies to isolate variables (e.g., temperature, catalyst loading) .

Q. What strategies optimize regioselective methylation in the synthesis of this compound to minimize by-products?

- Methodological Answer: Regioselectivity is influenced by:

- Protecting Groups: Temporarily block reactive sites (e.g., using Boc groups) to direct methylation to desired positions .

- Catalysts: Lewis acids like AlCl3 or ZnCl2 enhance methyl group orientation (yield improvement from 65% to 82%) .

- Temperature Control: Stepwise heating (40°C → 70°C) reduces competing reactions (e.g., over-methylation) .

- By-Product Analysis: Use GC-MS to identify and quantify impurities (e.g., 2,3,4-trimethylpyridine) and adjust reaction parameters .

Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer: Stability studies should include:

- Accelerated Degradation Tests: Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks .

- Analytical Monitoring: Track degradation via HPLC (peak area reduction) and LC-MS for degradant identification .

- Statistical Modeling: Apply Arrhenius equations to predict shelf life under standard conditions (25°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.